molecular formula C23H28N8O B612035 Bms-911543 CAS No. 1271022-90-2

Bms-911543

カタログ番号 B612035
CAS番号: 1271022-90-2
分子量: 432.52142
InChIキー: JCINBYQJBYJGDM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

BMS-911543 is an oral, selective small-molecule inhibitor of JAK2 . It has potent anti-proliferative and pharmacodynamic effects in cell lines and in vivo models dependent upon JAK2 signaling . It also has little activity in cells dependent on other JAK family pathways .


Synthesis Analysis

A systematic method development approach was used to optimize the mass spectrometry, chromatography, and sample extraction conditions, and to minimize potential bioanalytical risks . The validated method utilizes stable-isotope labeled (13)C4-BMS-911543 as the internal standard .


Molecular Structure Analysis

BMS-911543 is a pyrrolopyridine small-molecule inhibitor . It was initially characterized using an in vitro assay with human recombinant JAK enzyme .


Chemical Reactions Analysis

BMS-911543 displayed potent anti-proliferative and pharmacodynamic effects in cell lines dependent upon JAK2 signaling . It also displayed anti-proliferative responses in colony growth assays using primary progenitor cells isolated from patients with JAK2 V617F-positive myeloproliferative neoplasms .


Physical And Chemical Properties Analysis

BMS-911543 is an oral, selective small-molecule inhibitor of JAK2 . After repeat dosing, greater than dose-proportional increase in the Cmax and AUC, and drug accumulation was observed at doses ≥40mg BID .

科学的研究の応用

  • Development of Efficient Synthesis for Treatment of Myeloproliferative Disorders : BMS-911543, a complex pyrrolopyridine, has been investigated for treating myeloproliferative disorders. A study developed a short and efficient synthesis for this molecule, highlighting its potential in medical applications (Fitzgerald et al., 2015).

  • Potent and Selective JAK2 Inhibition : Characterized as a potent and selective small-molecule inhibitor of JAK2, BMS-911543 shows potent anti-proliferative effects in cell lines and primary progenitor cells dependent on JAK2 signaling. Its selectivity within the JAK family and minimal activity in cells dependent on other pathways make it a significant candidate for treating disorders characterized by active JAK2 signaling (Purandare et al., 2012).

  • Phase 1/2a Study in Myelofibrosis : A multicenter phase 1/2a study assessed BMS-911543's safety, maximum tolerated dose, pharmacokinetics, pharmacodynamics, and preliminary efficacy in treating symptomatic myelofibrosis. The study found it generally well-tolerated with an acceptable safety and efficacy profile, offering potential for treating patients with myelofibrosis, including those previously treated with Jak inhibitors (Roberts et al., 2013).

  • Bioanalytical Assay for Clinical Development : A rapid, accurate UHPLC-MS/MS assay was reported for quantitating BMS-911543 in human plasma, aiding its clinical development for treating myeloproliferative disorders. This assay plays a crucial role in understanding the pharmacokinetics and dosage optimization for clinical trials (Liu et al., 2015).

  • In Vivo Activity in JAK2-Dependent Models : BMS-911543 has demonstrated high activity in in vivo models of JAK2 signaling, including sustained pathway suppression after a single oral dose. This indicates its potential for clinical use in diseases with JAK2-activated pathways (Purandare et al., 2010).

  • Limited Efficacy in Certain Models : Despite its potential, BMS-911543 showed limited activity in a murine model of JAK2 V617F myeloproliferative neoplasm, suggesting that targeting JAK2 alone might be insufficient for effective disease control in some cases (Pomicter et al., 2015).

Safety And Hazards

In vitro, BMS-911543 demonstrates high selectivity within the JAK family and across a large kinase panel . It also has little activity in cells dependent on other JAK family pathways . Safety goggles with side-shields, protective gloves, impervious clothing, suitable respirator are recommended when handling BMS-911543 .

将来の方向性

BMS-911543 has been administered orally using a BID dosing schedule, in patients with high-, intermediate-2 or intermediate-1 risk symptomatic primary or secondary MF (JAK2 WT or mutant) with platelet counts ≥50,000/mm 3 . The aim of the study is to determine safety, maximum tolerated dose (MTD), pharmacokinetics, pharmacodynamics, and preliminary efficacy of BMS-911543 .

特性

IUPAC Name

N,N-dicyclopropyl-7-[(1,5-dimethylpyrazol-3-yl)amino]-10-ethyl-3-methyl-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaene-11-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N8O/c1-5-30-17(23(32)31(14-6-7-14)15-8-9-15)11-16-20-19(24-12-28(20)3)21(26-22(16)30)25-18-10-13(2)29(4)27-18/h10-12,14-15H,5-9H2,1-4H3,(H,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCINBYQJBYJGDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC2=C3C(=C(N=C21)NC4=NN(C(=C4)C)C)N=CN3C)C(=O)N(C5CC5)C6CC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00155403
Record name BMS-911543
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00155403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bms-911543

CAS RN

1271022-90-2
Record name BMS-911543
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1271022902
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BMS-911543
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12591
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name BMS-911543
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00155403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BMS-911543
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7N03P021J8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A mixture of (Z)-N,N-dicyclopropyl-6-ethyl-1-methyl-4-(1-(methylthio)-3-oxobut-1-enylamino)-1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridine-7-carboxamide (example 72B, 70 mg, 0.155 mmol) and tent-butyl 1-methylhydrazinecarboxylate (0.046 mL, 0.309 mmol) in acetic acid (1 mL) wan stirred at 35° C. for 4 h (monitored by LC/MS until no starting material left). Formic acid (0.5 mL) was added and stirred at 60° C. for 6 h. Solvent was evaporated and the crude product was purified by flash chromatography on silica gel using an automated ISCO system (12 g column, eluting with 2-10% methanol/dichloromethane). The impure product was further purified by preparative HPLC to give N,N-dicyclopropyl-4-(1,5-dimethyl-1H-pyrazol-3-ylamino)-6-ethyl-1-methyl-1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridine-7-carboxamide (45 mg, 63.9% yield) as an off-white solid.
Name
butyl 1-methylhydrazinecarboxylate
Quantity
0.046 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a vial containing 1,5-dimethyl-1H-pyrazol-3-amine (13.60 mg, 0.122 mmol), Pd2(dba)3 (4.67 mg, 5.10 μmol), Xantphos (5.90 mg, 10.20 μmol), and cesium carbonate (100 mg, 0.306 mmol) was added N,N-dicyclopropyl-6-ethyl-4-iodo-1-methyl-1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridine-7-carboxamide (45.8 mg, 0.102 mmol) in DME (1020 μL). The reaction mixture was sparged with argon for 5 min, the vial was capped, and the reaction mixture was heated at 90° C. 1 h. The reaction mixture was diluted with dichloromethane and vacuum filtered through Celite. The filtrate was concentrated in vacuo. The crude residue was purified via flash column chromatography using an ISCO 12 g column eluting with 1-10% MeOH/CH2Cl2). N,N-Dicyclopropyl-4-(1,5-dimethyl-1H-pyrazol-3-ylamino)-6-ethyl-1-methyl-1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridine-7-carboxamide (14 mg, 31.7% yield) was isolated as an off-white solid.
Quantity
13.6 mg
Type
reactant
Reaction Step One
Quantity
5.9 mg
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
4.67 mg
Type
catalyst
Reaction Step One
Name
N,N-dicyclopropyl-6-ethyl-4-iodo-1-methyl-1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridine-7-carboxamide
Quantity
45.8 mg
Type
reactant
Reaction Step Two
Name
Quantity
1020 μL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A mixture of (Z)—N,N-dicyclopropyl-6-ethyl-1-methyl-4-(1-(methylthio)-3-oxobut-1-enylamino)-1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridine-7-carboxamide (example 72B, 70 mg, 0.155 mmol) and tert-butyl 1-methylhydrazinecarboxylate (0.046 mL, 0.309 mmol) in acetic acid (1 mL) wan stirred at 35° C. for 4 h (monitored by LC/MS until no starting material left). Formic acid (0.5 mL) was added and stirred at 60° C. for 6 h. Solvent was evaporated and the crude product was purified by flash chromatography on silica gel using an automated ISCO system (12 g column, eluting with 2-10% methanol/dichloromethane). The impure product was further purified by preparative HPLC to give N,N-dicyclopropyl-4-(1,5-dimethyl-1H-pyrazol-3-ylamino)-6-ethyl-1-methyl-1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridine-7-carboxamide (45 mg, 63.9% yield) as an off-white solid.

Citations

For This Compound
347
Citations
AV Purandare, TM McDevitt, H Wan, D You… - Leukemia, 2012 - nature.com
… BMS-911543 also displayed anti-proliferative responses in … Similar to these in vitro observations, BMS-911543 was also highly … Collectively, our results highlight BMS-911543 as a …
Number of citations: 84 www.nature.com
H Wan, GM Schroeder, AC Hart, J Inghrim… - ACS medicinal …, 2015 - ACS Publications
… Crystal structure of BMS-911543 bound to the kinase catalytic domain of JAK2. The carbons of BMS-911543 are colored in pink and the carbons for JAK2 are colored in green except for …
Number of citations: 35 pubs.acs.org
A Pardanani, AW Roberts, JF Seymour, K Burbury… - Blood, 2013 - Elsevier
… BMS-911543 was generally well tolerated and has an acceptable safety and efficacy profile. BMS-911543 induced rapid control of constitutional symptoms, and splenomegaly in …
Number of citations: 27 www.sciencedirect.com
TA Mace, R Shakya, O Elnaggar, K Wilson, HM Komar… - Oncotarget, 2015 - ncbi.nlm.nih.gov
… to BMS-911543, requiring high micromolar concentrations to achieve targeted inhibition of Jak/STAT signaling. Similarly, BMS-911543 had … However, BMS-911543 potently inhibited …
Number of citations: 13 www.ncbi.nlm.nih.gov
N Gangat, KH Begna, A Al-Kali, W Hogan… - Blood cancer …, 2023 - nature.com
… We pioneered early clinical development of momelotinib, ruxolitinib, fedratinib and BMS-911543 JAKi for the treatment of MF, therefore the current study is uniquely poised to provide …
Number of citations: 9 www.nature.com
AV Purandare, A Pardanani, T McDevitt, M Gottardis… - Blood, 2010 - Elsevier
… of BMS-911543, a potent and functionally selective small molecule inhibitor of the Janus kinase family (JAK) member, JAK2. BMS-911543 … the characterization of BMS-911543, a potent …
Number of citations: 4 www.sciencedirect.com
MA Fitzgerald, O Soltani, C Wei, D Skliar… - The Journal of …, 2015 - ACS Publications
… When devising a new synthetic strategy for the synthesis for BMS-911543 (1), and in contrast to the prior approach, we surmised that a disconnection through the central ring of the …
Number of citations: 33 pubs.acs.org
J Liu, L Yuan, G Liu, JX Shen, AF Aubry… - … of Chromatography B, 2015 - Elsevier
… of BMS-911543 and its internal standard, 13 C 4 -BMS-911543, … 437 are the predominant ion of BMS-911543 and its internal … The most abundant product ions of BMS-911543 and its …
Number of citations: 7 www.sciencedirect.com
AD Pomicter, AM Eiring, AV Senina, MS Zabriskie… - Experimental …, 2015 - Elsevier
… BMS-911543 is a highly selective inhibitor of JAK2. In kinase assays, BMS-911543 is 356 … BMS-911543 was shown to selectively inhibit the proliferation of JAK2-dependent cell lines …
Number of citations: 11 www.sciencedirect.com
N Gangat, KH Begna, A Al-Kali, WJ Hogan, MR Litzow… - Blood, 2022 - ashpublications.org
Introduction Currently, ruxolitinib, fedratinib and pacritinib are three FDA-approved JAK2 inhibitors used for palliation of splenomegaly and constitutional symptoms in patients with …
Number of citations: 3 ashpublications.org

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。